molecular formula C15H11BrO B8540665 Dibenz[b,f]oxepin, 10-(bromomethyl)-

Dibenz[b,f]oxepin, 10-(bromomethyl)-

Cat. No. B8540665
M. Wt: 287.15 g/mol
InChI Key: IFQBLANSMGYKTH-UHFFFAOYSA-N
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Patent
US05780501

Procedure details

Methylpropargylamine (4.5 g, 65 mmol) is dissolved in benzene (75 ml) and methanol (25 ml). At 40° C. a solution of 10-bromomethyldibenz[b,f]oxepine (7.0 g, 25 mmol) in benzene (25 ml) is added dropwise in the course of half an hour. When the addition is complete, the mixture is stirred for a further half hour at 40°-50° C., poured into water, washed three times with water and then extracted with 5% methanesulfonic acid. The acidic aqueous phase is rendered basic with concentrated ammonia and extracted with diethyl ether. The ethereal phase is dried over sodium sulfate and concentrated by evaporation. Crystallisation of the residue from petroleum ether yields N-(dibenz[b,f]oxepin-10-ylmethyl-N-methyl-N-prop-2-ynylamine alias 10-(N-propargyl-N-methyl-amino)methyldibenz[b,f]oxepine (5.3 g, 77%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]#[CH:5].Br[CH2:7][C:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[O:12][C:11]2[CH:19]=[CH:20][CH:21]=[CH:22][C:10]=2[CH:9]=1.O>C1C=CC=CC=1.CO>[CH:22]1[C:10]2[CH:9]=[C:8]([CH2:7][N:2]([CH3:1])[CH2:3][C:4]#[CH:5])[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[O:12][C:11]=2[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CNCC#C
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrCC1=CC2=C(OC3=C1C=CC=C3)C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further half hour at 40°-50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
WASH
Type
WASH
Details
washed three times with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% methanesulfonic acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1=CC=CC=2OC3=C(C(=CC21)CN(CC#C)C)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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